molecular formula C10H12F3NO2 B13586747 (r)-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13586747
M. Wt: 235.20 g/mol
InChI Key: KSPAVDBPCUKAQE-QMMMGPOBSA-N
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Description

®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with a complex structure. It features an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 4-methoxy-3-(trifluoromethyl)benzaldehyde, which undergoes a series of reactions including reductive amination and chiral resolution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, use of chiral catalysts, and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its chiral nature and functional groups.

Medicine

In medicine, ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-methoxyphenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-Amino-2-(3-trifluoromethylphenyl)ethanol: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol makes it unique, providing a balance of electronic and steric effects that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(2R)-2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(8(14)5-15)4-7(9)10(11,12)13/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1

InChI Key

KSPAVDBPCUKAQE-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)N)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)C(F)(F)F

Origin of Product

United States

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